molecular formula C20H13ClF2N2O3S B2542166 4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899724-06-2

4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2542166
CAS No.: 899724-06-2
M. Wt: 434.84
InChI Key: HWRLJTFIFIJNAV-UHFFFAOYSA-N
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Description

4-(2-chloro-4-fluorobenzyl)-2-(4-fluorophenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C20H13ClF2N2O3S and its molecular weight is 434.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure analysis of derivatives of this compound have been explored. For example, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been described, with their structures confirmed by X-ray crystal structure analyses (Banu et al., 2014).

Antitumor Properties

  • Fluorinated derivatives of benzothiazoles, which are structurally related to the queried compound, have shown potent cytotoxic effects in vitro in sensitive human breast cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001).

Pharmacological Development

  • The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, related to the queried compound, has been studied for their potent antitumor properties and potential suitability for clinical evaluation (Bradshaw et al., 2002).

Cognitive Enhancement

  • A study on 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds closely related to the queried compound, revealed their potential as cognitive enhancers through the potentiation of AMPA receptors (Francotte et al., 2010).

Antimicrobial Activity

  • The antimicrobial activity of certain derivatives, such as 4H-1,4-Benzothiazine, has been explored, with some compounds showing promising results against Gram-positive bacteria and fungi (Armenise et al., 2012).

Interaction Studies

  • The interaction of this compound's derivatives with biological receptors has been investigated, such as the affinity towards adenosine receptors in the case of 1,2,3-triazolo[4,5-d]pyrimidines derivatives (Betti et al., 1999).

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-2-(4-fluorophenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF2N2O3S/c21-17-11-15(23)6-5-13(17)12-24-18-3-1-2-4-19(18)29(27,28)25(20(24)26)16-9-7-14(22)8-10-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRLJTFIFIJNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)C3=CC=C(C=C3)F)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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